Cas no 75825-49-9 (2-(Diethylamino)-4-pyrimidinecarbonitrile)

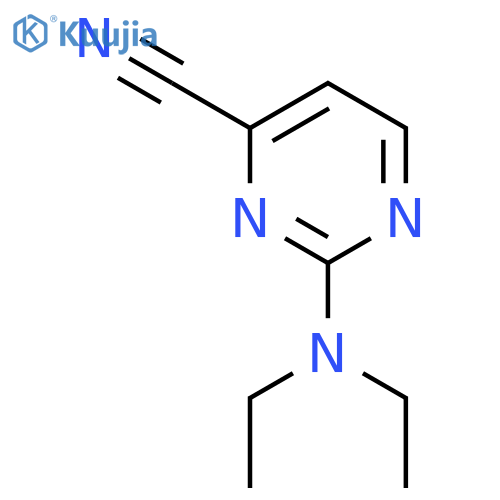

75825-49-9 structure

商品名:2-(Diethylamino)-4-pyrimidinecarbonitrile

2-(Diethylamino)-4-pyrimidinecarbonitrile 化学的及び物理的性質

名前と識別子

-

- 2-(Diethylamino)-4-pyrimidinecarbonitrile

- 2-(diethylamino)pyrimidine-4-carbonitrile

- CS-0455551

- 75825-49-9

- MFCD15202259

- AKOS005071818

- J-506355

- DTXSID00502913

- SB56065

- BE-0234

-

- MDL: MFCD15202259

- インチ: InChI=1S/C9H12N4/c1-3-13(4-2)9-11-6-5-8(7-10)12-9/h5-6H,3-4H2,1-2H3

- InChIKey: SLDCVYJSQXNFSX-UHFFFAOYSA-N

- ほほえんだ: CCN(CC)C1=NC=CC(=N1)C#N

計算された属性

- せいみつぶんしりょう: 176.106196400g/mol

- どういたいしつりょう: 176.106196400g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 13

- 回転可能化学結合数: 3

- 複雑さ: 191

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 52.8Ų

2-(Diethylamino)-4-pyrimidinecarbonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB269263-500 mg |

2-(Diethylamino)-4-pyrimidinecarbonitrile, 95%; . |

75825-49-9 | 95% | 500mg |

€397.80 | 2023-04-26 | |

| abcr | AB269263-1g |

2-(Diethylamino)-4-pyrimidinecarbonitrile, 95%; . |

75825-49-9 | 95% | 1g |

€752.80 | 2025-02-14 | |

| Key Organics Ltd | BE-0234-5MG |

2-(diethylamino)-4-pyrimidinecarbonitrile |

75825-49-9 | >95% | 5mg |

£46.00 | 2025-02-09 | |

| Key Organics Ltd | BE-0234-1MG |

2-(diethylamino)-4-pyrimidinecarbonitrile |

75825-49-9 | >95% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | BE-0234-20MG |

2-(diethylamino)-4-pyrimidinecarbonitrile |

75825-49-9 | >95% | 20mg |

£76.00 | 2023-04-19 | |

| Key Organics Ltd | BE-0234-0.5G |

2-(diethylamino)-4-pyrimidinecarbonitrile |

75825-49-9 | >95% | 0.5g |

£215.00 | 2025-02-09 | |

| Ambeed | A458087-1g |

2-(Diethylamino)pyrimidine-4-carbonitrile |

75825-49-9 | 95+% | 1g |

$459.0 | 2024-04-17 | |

| A2B Chem LLC | AI78274-500mg |

2-(Diethylamino)pyrimidine-4-carbonitrile |

75825-49-9 | >95% | 500mg |

$466.00 | 2024-04-19 | |

| abcr | AB269263-1 g |

2-(Diethylamino)-4-pyrimidinecarbonitrile, 95%; . |

75825-49-9 | 95% | 1g |

€752.80 | 2023-04-26 | |

| Key Organics Ltd | BE-0234-10G |

2-(diethylamino)-4-pyrimidinecarbonitrile |

75825-49-9 | >95% | 10g |

£3225.00 | 2025-02-09 |

2-(Diethylamino)-4-pyrimidinecarbonitrile 関連文献

-

Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

75825-49-9 (2-(Diethylamino)-4-pyrimidinecarbonitrile) 関連製品

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)

- 1111032-68-8(4-(3-chloro-4-methoxybenzenesulfonyl)-N,N-diethyl-6-fluoroquinoline-3-carboxamide)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 1803890-23-4(2-(4-Chloro-1H-benzo[d]imidazol-7-yl)-2-hydroxyacetic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:75825-49-9)2-(Diethylamino)-4-pyrimidinecarbonitrile

清らかである:99%

はかる:1g

価格 ($):413.0